molecular formula C29H29NO4S B043302 Raloxifene 4-Monomethyl Ether CAS No. 185415-07-0

Raloxifene 4-Monomethyl Ether

Cat. No.: B043302
CAS No.: 185415-07-0
M. Wt: 487.6 g/mol
InChI Key: RPDULJACWWWFGZ-UHFFFAOYSA-N
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Description

Raloxifene 4-Monomethyl Ether (Compound 37) is a derivative of raloxifene, a selective estrogen receptor modulator (SERM) approved for osteoporosis prevention and breast cancer risk reduction in postmenopausal women. This compound features a methyl ether substitution at the 4-position of the benzothiophene core, replacing one of the hydroxyl groups present in the parent molecule .

Preparation Methods

The synthesis of A-216546 involves the condensation of 1,3-benzodioxole-5-carbaldehyde with nitromethane in the presence of ammonium acetate in acetic acid to form nitrostyrene . This intermediate is then condensed with ethyl 2-(4-methoxybenzoyl)acetate to form the desired product. The industrial production methods for A-216546 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.

Chemical Reactions Analysis

A-216546 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Raloxifene 4-Monomethyl Ether exhibits selective estrogen receptor modulator (SERM) activity, which allows it to bind to estrogen receptors with varying affinities. This compound has been shown to inhibit the proliferation of estrogen-dependent cancers, particularly breast cancer cell lines such as MCF-7, making it a candidate for further investigation in oncology .

Drug Formulation and Bioavailability Enhancement

The poor oral bioavailability of Raloxifene (less than 2%) has prompted researchers to explore formulations that enhance its absorption and efficacy. Notable studies include:

  • Nanostructured Lipid Carriers (NLCs) : A study developed NLCs for Raloxifene, significantly enhancing its oral bioavailability by 3.19-fold compared to conventional formulations. The optimized NLCs demonstrated favorable particle characteristics and stability over time .
  • Nanofibrous Buccal Films : Another innovative approach involved the creation of core-sheath nanofibers loaded with Raloxifene. This formulation showed a 2.29-fold increase in relative bioavailability when administered buccally compared to oral dispersions. The large surface area of the nanofibers facilitated better contact with the buccal mucosa, improving drug absorption and minimizing first-pass metabolism .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in method development and validation for drug formulation studies. It serves as a working standard for Abbreviated New Drug Applications (ANDA) to the FDA, ensuring compliance with regulatory standards .

Toxicity Studies

In addition to its therapeutic potential, this compound is used in toxicity studies related to drug formulation. Understanding the safety profile of this compound is crucial for its application in clinical settings .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Study Methodology Findings
Puro et al. (2020)Developed NLCs for RaloxifeneEnhanced oral bioavailability by 3.19-fold; stable over six months
MDPI Study (2021)Created nanofibrous buccal filmsAchieved a relative bioavailability increase of 2.29-fold; effective against MCF-7 cells
Toxicity AnalysisAssessed safety profiles for ANDA filingEstablished baseline toxicity data essential for regulatory compliance

Comparison with Similar Compounds

Key Structural and Functional Attributes:

  • Chemical Formula: C₂₉H₂₉NO₄S .
  • Mechanism : Acts as an estrogen receptor α (ERα) inhibitor with an IC₅₀ of 1 μM in MCF-7 breast cancer cells .
  • Role in Drug Development : Primarily studied as a synthetic intermediate or impurity during raloxifene production, with emerging interest in its pharmacological profile .

Structural Modifications and Pharmacological Implications

Raloxifene derivatives and related SERMs are optimized for tissue selectivity, bioavailability, and reduced off-target effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Structural Features ER Binding Affinity Key Pharmacological Effects Clinical Applications/Findings
Raloxifene Two phenolic -OH groups; benzothiophene core; carbonyl hinge . Moderate ERα/ERβ affinity Bone preservation, breast cancer risk reduction; neuroprotective effects in women . Approved for osteoporosis and breast cancer prevention in postmenopausal women .
Raloxifene 4-Monomethyl Ether 4-OCH₃ substitution; retains benzothiophene core and basic amine side chain . Reduced ERα binding (IC₅₀ = 1 μM) . Potential anti-proliferative effects in ER+ breast cancer (preclinical) . Investigational; primarily a synthetic intermediate or impurity .
Arzoxifene Ether hinge replaces carbonyl; 4-methoxy substitution . Higher ER affinity vs. raloxifene . Enhanced antiestrogenic effects on breast/uterine tissue; bone preservation . Preclinical studies showed superior tumor growth inhibition vs. raloxifene and tamoxifen .
Tamoxifen Triphenylethylene core; hydroxyl group at 4-position . High ERα affinity Breast cancer treatment/prevention; mixed agonist/antagonist effects on uterus . First-line SERM for ER+ breast cancer; increases endometrial cancer risk .
Bazedoxifene Indole-based core; unique side chain . SERM/SERD hybrid activity Dual ER antagonism and degradation; efficacy against mutant ERα in breast cancer . Approved for osteoporosis; investigational in advanced breast cancer .
6′-Methoxy Raloxifene-analog 6-OCH₃ substitution; modified benzothiophene . Eliminated ER binding . Maintains bone-strengthening effects without estrogenic signaling . Preclinical studies suggest utility in bone repair without hormonal side effects .

Research Findings and Mechanistic Insights

This compound

  • ERα Inhibition : Demonstrates reduced ERα binding compared to raloxifene, likely due to steric hindrance from the 4-OCH₃ group, which disrupts hydrogen bonding critical for receptor interaction .
  • Antitumor Activity : Suppresses MCF-7 cell proliferation (IC₅₀ = 1 μM), though efficacy is lower than raloxifene (IC₅₀ ~ 0.1–0.5 nM) .

Arzoxifene

  • Bioavailability : Improved oral absorption vs. raloxifene due to ether hinge, enhancing antiestrogenic effects in breast tissue .
  • Preclinical Efficacy : Inhibited mammary tumor growth by 60% in rodent models, outperforming raloxifene and tamoxifen .

Bazedoxifene

  • SERD Activity : Induces ERα degradation via helix-12 displacement, effective against tamoxifen-resistant ER mutations (e.g., Y537S) .

6′-Methoxy Raloxifene-analog

  • Bone-Specific Effects : Retains hydroxyl groups critical for collagen-mineral interaction, enhancing bone hydration and mechanical strength without ER activation .

Limitations and Clinical Challenges

  • This compound: Limited data on long-term safety or tissue-specific effects; reduced ER binding may compromise therapeutic utility in osteoporosis .
  • Arzoxifene : Failed in Phase III trials due to insufficient efficacy in breast cancer prevention despite promising preclinical data .
  • Tamoxifen : Increased thromboembolic and endometrial cancer risks limit its use in prevention .

Biological Activity

Raloxifene 4-Monomethyl Ether (also known as Compound 37) is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention of osteoporosis and breast cancer in postmenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, pharmacokinetics, and potential therapeutic applications.

This compound primarily targets the estrogen receptor α (ERα) . This receptor is crucial for mediating estrogen's effects on various tissues, including breast and bone. The compound acts as an antagonist at ERα, inhibiting estrogen's proliferative effects in breast tissue while exerting estrogen-like effects in bone tissue, which is beneficial for maintaining bone density.

Biochemical Pathways

The interaction of this compound with ERα leads to several downstream effects:

  • Inhibition of Cell Proliferation : It effectively suppresses the proliferation of MCF-7 cells, a widely studied breast cancer cell line. This inhibition is crucial for its potential use in breast cancer therapy .
  • Modulation of Gene Expression : Binding to ERα induces conformational changes that allow the receptor to interact with specific DNA sequences known as estrogen response elements (EREs), leading to altered expression of genes involved in cell growth and apoptosis .

Pharmacokinetics

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and intestines. The pharmacokinetic profile indicates:

  • Bioavailability : The absolute bioavailability of Raloxifene is approximately 2%, necessitating careful formulation for effective delivery.
  • Half-life : The average plasma elimination half-life ranges from 27 to 32 hours, allowing for sustained therapeutic levels with appropriate dosing regimens .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits MCF-7 cell proliferation, with IC50 values indicating potent anti-proliferative effects at low concentrations (around 5 µM) .
  • Transdermal Delivery Systems : Research has explored transdermal formulations to enhance the bioavailability and adherence to treatment regimens. A study developed a polymer-based transdermal system that successfully delivered Raloxifene over a week, achieving target flux rates that exceeded expectations .
  • Antiviral Properties : Recent investigations have also uncovered potential antiviral activities against SARS-CoV-2. Raloxifene demonstrated dose-dependent inhibition of viral replication in Vero E6 cells, with significant reductions in viral titers observed at concentrations as low as 5 µM .

Table 1: Summary of Biological Activity

Activity TypeEffectConcentration (µM)Reference
Anticancer (MCF-7 cells)Inhibition of proliferation5 - 15
Antiviral (SARS-CoV-2)Inhibition of replication5 - 15
Transdermal deliverySustained releaseN/A

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~2%
Half-life27 - 32 hours
Primary MetabolismGlucuronidation

Properties

IUPAC Name

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDULJACWWWFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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